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Compound of Interest

Compound Name:
2-Chloro-3-(4-

isopropylphenoxy)pyrazine

Cat. No.: B7872973

Get Quote

Executive Summary & Compound Identity
2-Chloro-3-(4-isopropylphenoxy)pyrazine is a specialized heterocyclic intermediate used

primarily in the synthesis of agrochemicals (specifically phenoxypyrazine herbicides) and

pharmaceutical scaffolds (kinase inhibitors). Structurally, it consists of a pyrazine ring

substituted at the 2-position with a chlorine atom and at the 3-position with a 4-

isopropylphenoxy moiety.

While widely referenced in patent literature regarding pyrazine functionalization, this specific

regioisomer is often generated in situ or classified as a custom synthesis building block,

resulting in limited indexing in public chemical registries.

Chemical Identity Table[1][2]
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Property Detail

Chemical Name 2-Chloro-3-(4-isopropylphenoxy)pyrazine

Common Synonyms
2-Chloro-3-(p-isopropylphenoxy)pyrazine; 3-(4-

Cumylphenoxy)-2-chloropyrazine

Molecular Formula C₁₃H₁₃ClN₂O

Molecular Weight 248.71 g/mol

CAS Number
Not Publicly Listed (Custom Synthesis

Intermediate)

Core Scaffold Pyrazine (1,4-Diazine)

Key Precursors
2,3-Dichloropyrazine (CAS 4858-85-9) + 4-

Isopropylphenol (CAS 99-89-8)

Predicted LogP ~3.8 - 4.2 (Lipophilic)

Synthesis Protocol & Mechanistic Insight
The synthesis of 2-Chloro-3-(4-isopropylphenoxy)pyrazine relies on a Nucleophilic Aromatic

Substitution (SₙAr) mechanism. The pyrazine ring, being electron-deficient (π-deficient), is

highly susceptible to nucleophilic attack, particularly when activated by halogen substituents.

Reaction Mechanism
The reaction involves the attack of the phenoxide anion (generated from 4-isopropylphenol) on

the 2,3-dichloropyrazine ring. Due to the symmetry of 2,3-dichloropyrazine, the initial

substitution can occur at either the C2 or C3 position, yielding the same mono-substituted

product.

Critical Control Point: The reaction must be controlled to prevent bis-substitution (formation of

2,3-bis(4-isopropylphenoxy)pyrazine). This is achieved by using a stoichiometric 1:1 ratio and

controlling temperature.

Experimental Protocol (Standardized)
Reagents:
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Substrate: 2,3-Dichloropyrazine (1.0 equiv)

Nucleophile: 4-Isopropylphenol (1.0 equiv)

Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) or Cesium Carbonate (Cs₂CO₃) (1.2 equiv)

for faster kinetics.

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Anhydrous

conditions are preferred to minimize hydrolysis.

Step-by-Step Methodology:

Preparation of Phenoxide: In a dry round-bottom flask equipped with a magnetic stir bar,

dissolve 4-isopropylphenol (10 mmol, 1.36 g) in anhydrous DMF (20 mL). Add K₂CO₃ (15

mmol, 2.07 g) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Addition of Electrophile: Add 2,3-dichloropyrazine (10 mmol, 1.49 g) to the mixture.

Reaction: Heat the reaction mixture to 80–90°C under an inert atmosphere (N₂ or Ar).

Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.

Note: The mono-substituted product usually forms within 2–4 hours. Prolonged heating

may lead to the bis-substituted byproduct.

Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to

precipitate the product or extract with Ethyl Acetate (3 x 30 mL).

Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove

DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: 0-10% EtOAc

in Hexanes). The product typically elutes as a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram
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Caption: SₙAr synthesis pathway for 2-Chloro-3-(4-isopropylphenoxy)pyrazine preventing

bis-substitution.

Applications in Drug Discovery & Agrochemicals
This compound serves as a versatile "linchpin" intermediate. The remaining chlorine atom at

the 2-position is highly reactive, allowing for further diversification.

Structural Activity Relationship (SAR)
Pyrazine Core: Mimics the phenyl ring bioisosterically but adds polarity and hydrogen bond

accepting capability (N-atoms).

Isopropylphenoxy Group: Provides a lipophilic "tail" that often occupies hydrophobic pockets

in enzymes (e.g., kinase ATP-binding sites) or herbicide targets (e.g., PDS inhibition).

Chlorine Handle: Enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-

Hartwig) to attach solubilizing groups or heterocycles.

Downstream Derivatization
The chloro-group can be displaced by amines to form 2-amino-3-phenoxypyrazines, a scaffold

class known for:

CRF-1 Receptor Antagonism: Potential treatment for anxiety/depression.

Herbicide Safeners: Modulating the metabolism of herbicides in crops.

Derivatization Logic Diagram
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Caption: Strategic derivatization of the chloro-handle for diverse bioactive scaffolds.

Analytical Characterization (Expected Data)
To validate the synthesis of this specific intermediate, the following spectral data should be

obtained.

Method
Expected Signal /
Characteristic

Interpretation

¹H NMR (400 MHz, CDCl₃)
δ 8.2–8.4 (d, 1H), 8.0–8.1 (d,

1H)

Pyrazine ring protons (coupling

~2.5 Hz).

δ 7.2–7.3 (d, 2H), 7.0–7.1 (d,

2H)

Para-substituted benzene ring

(AA'BB' system).

δ 2.9 (sept, 1H)
Methine proton of isopropyl

group.

δ 1.2–1.3 (d, 6H)
Methyl protons of isopropyl

group.

LC-MS (ESI+) [M+H]⁺ = 249.1 / 251.1
Distinctive 3:1 chlorine isotope

pattern.

TLC (Hex/EtOAc 9:1) R_f ≈ 0.4–0.5
Less polar than starting

phenol; UV active.
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Safety & Handling (MSDS Proxy)
As a custom intermediate, specific toxicological data may be unavailable. Treat as a Potent

Bioactive Halide.

Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isopropylphenoxy-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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